molecular formula C8H7ClO3 B11944304 5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one CAS No. 58404-93-6

5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one

Cat. No.: B11944304
CAS No.: 58404-93-6
M. Wt: 186.59 g/mol
InChI Key: CWSYLGFOIWPRPC-UHFFFAOYSA-N
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Description

5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one is a chemical compound with the molecular formula C8H7ClO3 and a molecular weight of 186.596 g/mol It is a derivative of pyranone, characterized by the presence of acetyl, chloro, and methyl groups attached to the pyranone ring

Preparation Methods

The synthesis of 5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chloro-2-methylacrylic acid with acetic anhydride in the presence of a catalyst can yield the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

Scientific Research Applications

5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one involves its interaction with molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For example, it may interfere with microbial cell wall synthesis or enzyme activity, resulting in antimicrobial properties .

Comparison with Similar Compounds

5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications

Properties

CAS No.

58404-93-6

Molecular Formula

C8H7ClO3

Molecular Weight

186.59 g/mol

IUPAC Name

5-acetyl-3-chloro-6-methylpyran-2-one

InChI

InChI=1S/C8H7ClO3/c1-4(10)6-3-7(9)8(11)12-5(6)2/h3H,1-2H3

InChI Key

CWSYLGFOIWPRPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=O)O1)Cl)C(=O)C

Origin of Product

United States

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